molecular formula C13H18F2O2 B7990667 1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol

1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol

Cat. No.: B7990667
M. Wt: 244.28 g/mol
InChI Key: JARYLANPVPAZBC-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol is an organic compound with the molecular formula C13H18F2O2. This compound is characterized by the presence of two fluorine atoms and a pentyloxy group attached to a phenyl ring, along with an ethanol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol typically involves the reaction of 3,5-difluoro-2-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate. This reaction forms 3,5-difluoro-2-(pentyloxy)benzaldehyde, which is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 3,5-Difluoro-2-(pentyloxy)benzaldehyde or 3,5-Difluoro-2-(pentyloxy)benzoic acid.

    Reduction: 1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Difluoro-2-(methoxy)phenyl)ethanol
  • 1-(3,5-Difluoro-2-(ethoxy)phenyl)ethanol
  • 1-(3,5-Difluoro-2-(butoxy)phenyl)ethanol

Uniqueness

1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties compared to its analogs with shorter or longer alkoxy chains

Properties

IUPAC Name

1-(3,5-difluoro-2-pentoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O2/c1-3-4-5-6-17-13-11(9(2)16)7-10(14)8-12(13)15/h7-9,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARYLANPVPAZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1F)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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